N-benzyl-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide
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Description
N-benzyl-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide, also known as BMS-345541, is a synthetic compound that belongs to the class of benzylsulfonamide derivatives. It was first synthesized by Bristol-Myers Squibb as a selective inhibitor of IκB kinase (IKK) and has been extensively studied for its potential therapeutic applications in various diseases.
Scientific Research Applications
Anti-HIV Activity
The combination of benzyl, indole, and sulfonylacetamide groups may offer a unique approach to inhibiting HIV replication. Research into this compound could focus on its potential use as a non-nucleoside reverse transcriptase inhibitor (NNRTI), a class of antiretroviral drugs used to treat HIV/AIDS.
These applications are based on the known properties of the functional groups present in the compound. Further research and experimentation would be necessary to confirm the efficacy of N-benzyl-2-sulfonylacetamide in these applications. It’s important to note that while the search results provided insights into related compounds and their applications, specific information on this compound was not directly available . Therefore, the applications discussed are extrapolated from the known activities of similar molecular structures and should be validated through empirical research.
properties
IUPAC Name |
N-benzyl-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]sulfonylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O5S/c27-22(24-14-18-6-2-1-3-7-18)17-32(29,30)21-15-26(20-9-5-4-8-19(20)21)16-23(28)25-10-12-31-13-11-25/h1-9,15H,10-14,16-17H2,(H,24,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQDPAHPSJOAJQH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC(=O)NCC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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